Uroporphyrin I octamethyl ester

Description

The exact mass of the compound Uroporphyrin I octamethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Uroporphyrin I octamethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uroporphyrin I octamethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-34-27(11-15-43(55)63-3)31(19-47(59)67-7)39(51-34)24-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)23-35-26(10-14-42(54)62-2)30(18-46(58)66-6)38(50-35)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKZLUAVUDHBNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N4O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064983 |

Source

|

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Uroporphyrin I octamethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10170-03-3 |

Source

|

| Record name | Uroporphyrin I octamethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010170033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uroporphyrin I octamethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetraacetic acid, 3,8,13,18-tetrakis(3-methoxy-3-oxopropyl)-, 2,7,12,17-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-21H,23H-porphine-2,7,12,17-tetrapropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UROPORPHYRIN I OCTAMETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11PSF25S1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to Uroporphyrin I Octamethyl Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uroporphyrin I, a naturally occurring porphyrin, is a crucial biomarker in the diagnosis of certain metabolic disorders known as porphyrias.[1][2][3] Its octamethyl ester derivative, uroporphyrin I octamethyl ester, serves as a vital analytical standard and a research tool in various biomedical fields. This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, purification, and key applications of uroporphyrin I octamethyl ester, offering field-proven insights for researchers and professionals in drug development.

Chemical Structure and Identification

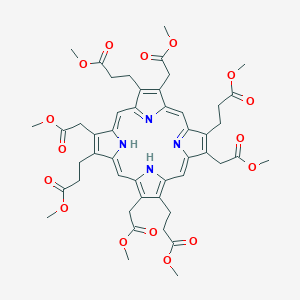

Uroporphyrin I octamethyl ester is a tetrapyrrole macrocycle characterized by a highly conjugated system, which is responsible for its intense color and fluorescence. The core structure consists of four pyrrole rings linked by methine bridges. In the uroporphyrin I isomer, the peripheral β-positions of the pyrrole rings are substituted with alternating acetic acid and propionic acid side chains. The octamethyl ester form is derived by the esterification of the eight carboxylic acid groups with methanol.

The systematic IUPAC name for uroporphyrin I octamethyl ester is methyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate.[4]

Key Identifiers:

The structural arrangement of the side chains in the uroporphyrin I isomer is symmetrical, distinguishing it from the asymmetrical uroporphyrin III isomer, which is the precursor to heme in the main biosynthetic pathway.

Physical and Spectroscopic Properties

Uroporphyrin I octamethyl ester is typically a solid, very dark red to black substance.[1] Its physical and spectroscopic properties are critical for its identification, quantification, and application in various experimental settings.

Table of Physical Properties:

| Property | Value | Source(s) |

| Appearance | Solid, very dark red to black | [1] |

| Molecular Weight | 942.96 g/mol | |

| Solubility | Soluble in chloroform and dichloromethane | [6][7] |

| Storage Temperature | -20°C |

Spectroscopic Data

The extensive π-electron system of the porphyrin macrocycle gives rise to characteristic absorption and emission spectra, which are fundamental for its analysis.

UV-Visible Spectroscopy:

Porphyrins exhibit a strong absorption band in the near-UV region, known as the Soret band, and several weaker bands in the visible region, called Q-bands.[8] For uroporphyrin I octamethyl ester in chloroform, the Soret maximum is observed at approximately 406 nm.[6] In dichloromethane, the absorption spectrum also shows a prominent Soret band and a series of Q-bands in the visible region.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of porphyrins is highly characteristic due to the ring current effect of the macrocycle.[9] This effect causes a significant downfield shift for the meso-protons (located on the methine bridges) and the β-pyrrolic protons, while the internal N-H protons are shifted strongly upfield.

Mass Spectrometry:

In mass spectrometry, uroporphyrin I octamethyl ester typically forms a prominent singly-charged molecular ion [M+H]⁺.[10] Fragmentation patterns often involve the loss of the ester side chains.

Synthesis and Purification

The preparation of uroporphyrin I octamethyl ester involves two key stages: the synthesis or isolation of uroporphyrin I and its subsequent esterification.

Biosynthesis of Uroporphyrinogen I

Uroporphyrinogen I, the precursor to uroporphyrin I, is biosynthesized from four molecules of porphobilinogen (PBG). This reaction is catalyzed by the enzyme porphobilinogen deaminase (also known as hydroxymethylbilane synthase).[11][12][13][14] In the absence of the enzyme uroporphyrinogen III cosynthase, the linear tetrapyrrole intermediate spontaneously cyclizes to form uroporphyrinogen I.[1] This uroporphyrinogen is then oxidized to the stable, colored uroporphyrin I.

Esterification Protocol

The conversion of the eight carboxylic acid groups of uroporphyrin I to their corresponding methyl esters is typically achieved through acid-catalyzed esterification.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified uroporphyrin I in a solution of 5% (v/v) sulfuric acid in anhydrous methanol.

-

Reaction: Stir the solution at room temperature in the dark for 24-48 hours to ensure complete esterification. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the uroporphyrin I octamethyl ester into an organic solvent such as chloroform or dichloromethane.

-

Washing: Wash the organic phase with water to remove any remaining salts and impurities.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification

Purification of uroporphyrin I octamethyl ester is crucial to remove any unreacted starting material, partially esterified intermediates, and other byproducts. High-performance liquid chromatography (HPLC) and automated flash chromatography are effective methods for this purpose.[15][16]

Chromatographic Purification Protocol:

-

Column Selection: A silica gel column is typically used for the separation.

-

Solvent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane or dichloromethane in hexane, is effective for eluting the porphyrin esters.

-

Fraction Collection: The deep red-colored bands are collected, and the purity of the fractions is assessed by TLC or HPLC.

-

Solvent Removal: The solvent from the pure fractions is evaporated to yield the purified uroporphyrin I octamethyl ester.

Applications in Research and Drug Development

Uroporphyrin I octamethyl ester is a valuable tool in several areas of scientific research and has potential applications in drug development.

Analytical Standard in Porphyria Diagnosis

The primary application of uroporphyrin I octamethyl ester is as a certified reference material for the quantitative analysis of uroporphyrin I in biological samples (urine, feces, and erythrocytes).[1] The diagnosis of certain porphyrias, such as Congenital Erythropoietic Porphyria (Günther's disease), relies on the accurate measurement of elevated levels of uroporphyrin I.[1] The esterified form is often used in chromatographic methods due to its improved solubility in organic solvents and better separation characteristics compared to the free acid.

Photodynamic Therapy (PDT) Research

Porphyrins are well-known photosensitizers due to their ability to generate reactive oxygen species (ROS) upon activation with light of a specific wavelength.[17][18][19][20] These ROS can induce cytotoxicity in targeted cells, a principle that is exploited in photodynamic therapy for the treatment of cancer and other diseases.[17][21] Uroporphyrin I and its derivatives, including the octamethyl ester, are investigated for their photosensitizing properties.[1] The esterification of the carboxylic acid groups can modify the lipophilicity of the molecule, which in turn influences its cellular uptake and subcellular localization, key factors in determining PDT efficacy.

Fluorescent Imaging and Biomarker Studies

The intense fluorescence of porphyrins makes them suitable for use as fluorescent probes in cellular imaging studies.[1] Uroporphyrin I octamethyl ester can be used to study the uptake and distribution of porphyrins in cells and tissues. Furthermore, its accumulation in certain tissues can be explored for its potential as a biomarker for specific pathological conditions.

Conclusion

Uroporphyrin I octamethyl ester is a chemically well-defined and highly valuable compound for researchers in the fields of porphyrin chemistry, clinical diagnostics, and photomedicine. Its distinct chemical structure and predictable physical properties make it an indispensable analytical standard. The methodologies for its synthesis and purification are well-established, allowing for its preparation in high purity. As research into porphyrin-based diagnostics and therapeutics continues to expand, the importance of uroporphyrin I octamethyl ester as a fundamental research tool is set to grow.

References

-

Bogorad, L. (n.d.). THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN. Retrieved from [Link]

-

Frydman, B., & Frydman, R. B. (1974). Biosynthesis of uroporphyrinogens from porphobilinogen: mechanism and the nature of the process. PubMed. Retrieved from [Link]

- Frydman, R. B., Valasinas, A., & Frydman, B. (1973). Mechanism of Uroporphyrinogen Biosynthesis from Porphobilinogen1. Biochemistry, 12(1), 80-85.

- Frydman, B., & Frydman, R. B. (1974). Biosynthesis of uroporphyrinogens from porphobilinogen: mechanism and the nature of the process. Philosophical Transactions of the Royal Society of London. B, Biological Sciences, 273(924), 137-151.

-

(n.d.). Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase. Retrieved from [Link]

- Elder, G. H. (1976).

- Cornford, P. A., & Benson, A. (1963). A qualitative and quantitative study of the separation of uroporphyrin octamethyl esters I and III by dioxan chromatography.

-

(n.d.). Spectral-absorption coefficients of some porphyrins in the Soret-band region. SciSpace. Retrieved from [Link]

-

(n.d.). Uroporphyrin I octamethyl ester. PubChem. Retrieved from [Link]

-

(n.d.). Absorption spectrum of uroporphyrin I octamethyl ester in CH 2 Cl 2 . ResearchGate. Retrieved from [Link]

-

(n.d.). UROPORPHYRIN I, OCTAMETHYL ESTER — Chemical Substance Information. NextSDS. Retrieved from [Link]

- Wiehe, A., & O'Brien, J. M. (2021). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews, 50(5), 3244-3306.

-

Oglesbee, D., et al. (2012). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. PMC. Retrieved from [Link]

- Abraham, R. J., et al. (1976). The nuclear magnetic resonance spectra of porphyrins. Part VIII. The 13C nuclear magnetic resonance spectra of some porphyrins and metalloporphyrins. Journal of the Chemical Society, Perkin Transactions 2, (13), 1678-1685.

-

Friedrich, M., et al. (2023). Integrating mass spectrometry and hyperspectral imaging for protoporphyrin IX detection in malignant glioma tissue. PMC. Retrieved from [Link]

-

(n.d.). Uroporphyrin I | Porphyria Research. Frontier Specialty Chemicals. Retrieved from [Link]

- Josefsen, L. B., & Boyle, R. W. (2012). Unique Diagnostic and Therapeutic Roles of Porphyrins and Phthalocyanines in Photodynamic Therapy, Imaging and Theranostics. Theranostics, 2(9), 916-966.

- Ethirajan, M., Chen, Y., Joshi, P., & Pandey, R. K. (2011). Porphyrins in photodynamic therapy - A search for ideal photosensitizers. Chemical Society Reviews, 40(1), 340-362.

-

(n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

-

(n.d.). The Purification of Porphyrins by SepaBeanTM machine. Retrieved from [Link]

-

Fliegl, H., et al. (2021). Spatial Contributions to 1 H NMR Chemical Shifts of Free-Base Porphyrinoids. MDPI. Retrieved from [Link]

-

Chatterjee, S., et al. (2016). Porphyrin photosensitizers in photodynamic therapy and its applications. PMC. Retrieved from [Link]

-

(n.d.). uroporphyrinogen I octamethyl ester. LookChem. Retrieved from [Link]

-

(n.d.). Chemical shift values from 1 H NMR spectra of 1-4 and several other porphyrins com. ResearchGate. Retrieved from [Link]

-

Sase, T. J., et al. (2021). Porphyrin and its use as Photosensitizers in Photodynamic Therapy. ResearchGate. Retrieved from [Link]

- Abrahamse, H., & Hamblin, M. R. (2023). Porphyrins in Photodynamic Therapy: A Review. ChemRxiv.

-

(n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

- Nicholas, R. E., & Rimington, C. (1953). Separation of uroporphyrin esters I and III by paper chromatography. Biochemical Journal, 55(1), 101-104.

-

(n.d.). (a) UV−vis absorbance, (b) and emission spectrums of porphyrin 1 (1 × 10. ResearchGate. Retrieved from [Link]

- Sessler, J. L., Mozaffari, A., & Johnson, M. R. (1998). 2,3,7,8,12,13,17,18-Octaethylporphyrin. Organic Syntheses, Coll. Vol. 9, 242.

-

(n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Simon, A., & Pompilus, F. (2016). Acute Hepatic Porphyria. PMC. Retrieved from [Link]

-

Ramos, A. C., et al. (2016). Methodology for Porphyrin Isolation by High-Performance Countercurrent Chromatography. ResearchGate. Retrieved from [Link]

-

(n.d.). SPECTROSCOPY OF PORPHYRINS. JHU APL. Retrieved from [Link]

-

(n.d.). Uroporphyrin – Knowledge and References. Taylor & Francis. Retrieved from [Link]

- Kunitake, M., et al. (1995). UV-Vis, Fluorescence, and EPR Studies of Porphyrins in Bilayers of Dioctadecyldimethylammonium Surfactants. Bulletin of the Chemical Society of Japan, 68(9), 2497-2504.

-

(n.d.). Porphyrins and the porphyrias. Clinical Tree. Retrieved from [Link]

-

(n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

(n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

(n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. Uroporphyrin I | Porphyria Research [frontierspecialtychemicals.com]

- 2. Acute Hepatic Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicalpub.com [clinicalpub.com]

- 4. Uroporphyrin I octamethyl ester | C48H54N4O16 | CID 66288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. UROPORPHYRIN I, OCTAMETHYL ESTER | 10170-03-3 [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. secjhuapl.edu [secjhuapl.edu]

- 9. Spatial Contributions to 1H NMR Chemical Shifts of Free-Base Porphyrinoids [mdpi.com]

- 10. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Biosynthesis of uroporphyrinogens from porphobilinogen: mechanism and the nature of the process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]

- 15. karger.com [karger.com]

- 16. santaisci.com [santaisci.com]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Unique Diagnostic and Therapeutic Roles of Porphyrins and Phthalocyanines in Photodynamic Therapy, Imaging and Theranostics [thno.org]

Photophysical Characterization of Uroporphyrin I Octamethyl Ester: A Comprehensive Guide to UV-Vis and Fluorescence Spectroscopy

Executive Summary

Uroporphyrin I octamethyl ester (Uro I OME) is a highly hydrophobic, heavily conjugated tetrapyrrole derivative. It serves as a critical biomarker standard in the chromatographic profiling of porphyrias, a potent photosensitizer in photodynamic therapy (PDT) research, and a model compound for studying porphyrin photophysics. Unlike its free acid counterpart, the complete esterification of its eight peripheral carboxylic acid groups fundamentally alters its solubility and intermolecular dynamics. This modification prevents unpredictable, pH-dependent aggregation in aqueous media, allowing for sharp, highly reproducible UV-Vis and fluorescence spectra in organic solvents.

This whitepaper provides a rigorous, mechanistic breakdown of the photophysical properties of Uro I OME, equipping analytical chemists and drug development professionals with the foundational causality and self-validating protocols required for flawless spectral acquisition.

Mechanistic Photophysics: Orbital Transitions and Spectral Origins

The distinct deep red color and intense fluorescence of Uro I OME are governed by its 18 π-electron conjugated macrocycle. The spectral signatures can be understood through Gouterman’s four-orbital model, which describes the transitions between the two highest occupied molecular orbitals (HOMOs: a1u,a2u ) and the two lowest unoccupied molecular orbitals (LUMOs: eg ).

-

The Soret Band (B-band): Occurring at approximately 405 nm, this intense absorption peak is the result of a strongly allowed, high-energy transition from the ground state ( S0 ) to the second excited singlet state ( S2 ) 1.

-

The Q-Bands: Found in the visible region between 500 nm and 630 nm, these four distinct satellite bands arise from lower-energy transitions to the first excited singlet state ( S1 ) 2. The breaking of perfect D4h symmetry in the free base porphyrin splits the Q-band into four distinct vibrational and electronic peaks.

-

Fluorescence Emission: Upon excitation at the Soret band, the molecule rapidly undergoes non-radiative internal conversion to the S1 state (obeying Kasha's rule). It then decays back to the ground state via radiative emission, producing a strong fluorescence peak at ~625 nm 3.

-

Intersystem Crossing (ISC) & ROS Generation: A significant fraction of the excited molecules undergoes ISC to a long-lived triplet state ( T1 ). This triplet state can transfer its energy to ground-state molecular oxygen ( 3O2 ), generating highly reactive singlet oxygen ( 1O2 ) via a Type II photochemical mechanism 21.

Photophysical transitions of Uroporphyrin I octamethyl ester upon UV-Vis excitation.

Quantitative Spectral Signatures

The following table summarizes the expected photophysical properties of Uro I OME when dissolved in a standard non-coordinating organic solvent (e.g., Chloroform).

| Spectral Feature | Wavelength (nm) | Relative Intensity | Mechanistic Origin |

| Soret Band (B-band) | 405 - 406 nm | Very High ( ϵ>105M−1cm−1 ) | S0→S2 strongly allowed electronic transition |

| Q-Band IV | ~500 nm | Low | S0→S1 vibrational transition |

| Q-Band III | ~535 nm | Low | S0→S1 vibrational transition |

| Q-Band II | ~570 nm | Low | S0→S1 vibrational transition |

| Q-Band I | ~625 nm | Low | S0→S1 pure electronic transition |

| Primary Emission | 625 nm | High | S1→S0 radiative decay (Fluorescence) |

Self-Validating Protocol for Spectral Acquisition

To guarantee data integrity, experimental workflows must be designed as self-validating systems. Porphyrins are highly susceptible to concentration-dependent artifacts and photobleaching. The following Standard Operating Procedure (SOP) incorporates internal feedback loops to prevent the Inner Filter Effect (IFE) and ensure spectral purity.

Self-validating experimental workflow for Uroporphyrin I octamethyl ester spectral analysis.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Dissolve Uro I OME in spectroscopic-grade chloroform ( CHCl3 ) inside an amber glass vial.

-

Causality: Chloroform provides an optimal solvation environment for the hydrophobic octamethyl ester. However, chloroform can slowly degrade into phosgene and HCl when exposed to light and oxygen. Trace HCl will protonate the inner pyrrolic nitrogens, causing a dramatic red-shift in the Soret band. Always use freshly opened, amylene-stabilized solvent and perform preparations under dim ambient lighting to prevent premature photobleaching 4.

Step 2: UV-Vis Absorbance Measurement

-

Action: Blank the spectrophotometer with pure solvent and scan the sample from 350 nm to 700 nm using a 1 cm pathlength quartz cuvette.

-

Validation Check: Examine the optical density (OD) of the Soret peak at ~405 nm. The OD must be strictly < 0.1 4. If the OD exceeds 0.1, the solution must be diluted.

-

Causality: If the concentration is too high, the sample will suffer from the Inner Filter Effect during subsequent fluorescence measurements. Molecules at the front of the cuvette will absorb the excitation light, and emitted light will be re-absorbed by unexcited molecules, leading to artificial peak flattening and erroneous quantum yield calculations.

Step 3: Fluorescence Emission Acquisition

-

Action: Transfer the validated sample to a spectrofluorometer. Set the excitation wavelength to the exact Soret maximum determined in Step 2 (e.g., 405 nm). Scan the emission spectrum from 550 nm to 750 nm.

-

Validation Check: The primary emission peak should resolve sharply at ~625 nm 3. A broadened or red-shifted emission peak indicates either residual aggregation or solvent contamination.

Field Insights and Troubleshooting

-

Signal Drift & Photobleaching: Because Uro I OME is a potent Type II photosensitizer, continuous irradiation during slow instrument scans will generate singlet oxygen that rapidly degrades the porphyrin macrocycle 2. To prevent signal drift, ensure the excitation shutter is kept closed whenever active measurements are not being taken 4.

-

Raman Scattering Interference: When measuring highly dilute samples to satisfy the OD < 0.1 rule, the solvent's Raman scattering peak may become visible. In chloroform excited at 405 nm, the Raman peak appears around 460 nm. Ensure this is not misinterpreted as a secondary porphyrin emission.

References

- "Uroporphyrin I dihydrochloride | 68929-06-6 | Benchchem", Benchchem,

- "Uroporphyrin I dihydrochloride | Q-Bands | Benchchem", Benchchem,

- "RHODOPSEUDOMONAS PALUSTRIS--V.", Biblioteca Digital Exactas,

- "Porphyrin metabolism in congenital erythropoietic porphyria", Open Research Online,

Sources

Mechanism of Uroporphyrin I Octamethyl Ester Fluorescence: A Comprehensive Photophysical Guide

Introduction to Porphyrin Photophysics

Uroporphyrin I octamethyl ester (UO) is a highly conjugated tetrapyrrole macrocycle that serves as a critical biomarker in porphyria research, a diagnostic standard in clinical chromatography, and a structural model for photodynamic therapy (PDT) agents. The esterification of its eight peripheral carboxylic acid groups neutralizes the molecule, significantly enhancing its lipophilicity and solubility in organic solvents such as dichloromethane ( CH2Cl2 ) and chloroform ( CHCl3 )[1]. Understanding the exact photophysical mechanism of UO is essential for researchers developing highly sensitive fluorometric assays or designing porphyrin-based photosensitizers.

This technical guide deconstructs the quantum mechanical origins of UO fluorescence, maps its energetic pathways, and provides a self-validating experimental framework for its spectroscopic characterization.

Quantitative Photophysical Profile

The optical properties of UO are dominated by the extensive π -electron delocalization across its tetrapyrrole ring. The absorption spectrum is characterized by an intense Soret band (or B-band) in the near-UV/violet region and four less intense Q-bands in the visible region[1].

When excited at the Soret maximum, UO exhibits a strong red fluorescence. The quantum yield ( Φf ) of uroporphyrin derivatives is highly dependent on the solvent environment, generally ranging from 0.078 in non-polar/organic environments like DMF to approximately 0.12 in aqueous media[2].

Table 1: Key Photophysical Parameters of Uroporphyrin I Octamethyl Ester

| Parameter | Value / Range | Environmental Context |

| Soret Band Absorption ( λmax ) | ~396 nm – 405 nm | Organic solvents (e.g., CH2Cl2 , DMF) |

| Q-Bands Absorption ( λmax ) | ~500, 545, 585, 638 nm | Neutral/Organic solvents |

| Fluorescence Emission ( λem ) | ~597 nm, ~640 nm | Excitation at Soret maximum |

| Fluorescence Quantum Yield ( Φf ) | ~0.078 – 0.12 | DMF (0.078) / Aqueous (0.12) |

Mechanistic Framework: The Jablonski Logic

The fluorescence mechanism of UO is best understood through the lens of molecular orbital theory and Jablonski energy state dynamics. The transition dipole moments of the porphyrin macrocycle dictate the probability of photon absorption and emission.

-

Excitation ( π→π∗ Transitions): Absorption of a high-energy photon (~400 nm) promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule from the singlet ground state ( S0 ) to the highly excited second singlet state ( S2 ).

-

Internal Conversion (Kasha's Rule): The S2 state is highly unstable. Within picoseconds, the molecule undergoes rapid, non-radiative internal conversion to the lowest vibrational level of the first excited singlet state ( S1 ). Because of this rapid relaxation, fluorescence almost exclusively originates from S1 , regardless of the excitation wavelength (Kasha's Rule).

-

Radiative Emission: The relaxation from S1 back to S0 results in the emission of a photon. Due to the energy lost during internal conversion, the emitted photon has lower energy (longer wavelength), resulting in the characteristic red fluorescence (~597-640 nm)[3].

-

Intersystem Crossing (ISC): A competing pathway to fluorescence is the spin-forbidden intersystem crossing from S1 to the first excited triplet state ( T1 ). Porphyrins exhibit significant ISC efficiency, which allows the T1 state to interact with ground-state molecular oxygen ( 3O2 ) to generate highly reactive singlet oxygen ( 1O2 ), a mechanism foundational to photodynamic therapy.

Jablonski diagram illustrating the photophysical pathways of UO fluorescence.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity spectroscopic measurements of UO, researchers must avoid common pitfalls such as inner-filter effects, aggregation-induced quenching, and solvent polarity artifacts. The following step-by-step protocol is designed as a self-validating system, where each step physically verifies the integrity of the next.

Step 1: Reagent Preparation and Solubilization

-

Action: Dissolve UO in spectroscopic-grade CHCl3 or DMF to create a 1 mM stock. Dilute immediately to a working concentration of 1–5 μ M.

-

Causality: Porphyrins are highly prone to π−π stacking at high concentrations, which leads to self-quenching and distorted emission spectra. Maintaining a concentration below 5 μ M ensures the absorbance remains below 0.05 optical density (OD) units, strictly adhering to the linear range of the Beer-Lambert law and preventing primary inner-filter effects.

Step 2: UV-Vis Absorption Baseline Validation

-

Action: Scan the absorption spectrum from 350 nm to 700 nm using a quartz cuvette. Identify the exact λmax of the Soret band (expected near 400 nm)[1].

-

Causality: The Soret peak is exquisitely sensitive to solvent microenvironments. Validating the exact λmax empirically (rather than relying on literature values) ensures that the subsequent fluorescence excitation wavelength is perfectly matched to the sample's current physical state, maximizing the signal-to-noise ratio.

Step 3: Fluorescence Emission Scanning

-

Action: Set the fluorometer's excitation monochromator to the empirically determined Soret λmax . Scan the emission from 550 nm to 750 nm.

-

Causality: While UO can be excited at its Q-bands, exciting at the Soret band provides the largest apparent Stokes shift (>200 nm). This massive spectral separation completely eliminates Rayleigh scattering interference from the emission window, ensuring the detected signal is purely radiative fluorescence[3].

Step 4: Quantum Yield Determination (Relative Method)

-

Action: Calculate the quantum yield ( Φf ) by comparing the integrated fluorescence intensity of UO against a known standard, such as Quinine Sulfate in 0.1 M H2SO4 [4].

-

Causality: Absolute quantum yield measurements require specialized integrating spheres. The relative method is highly accurate and self-validating only if the absorbances of both the sample and the standard are perfectly matched (A < 0.05) at the chosen excitation wavelength.

Experimental workflow for the self-validating spectroscopic analysis of UO.

Applications in Diagnostics and Drug Development

The stable fluorescence profile of UO makes it an indispensable tool across multiple scientific domains:

-

Clinical Biomarker Profiling: In the diagnosis of Congenital Erythropoietic Porphyria (CEP) and Porphyria Cutanea Tarda (PCT), uroporphyrin isomers are extracted from urine or plasma. The octamethyl ester derivative is synthesized during sample preparation to allow for highly resolved High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)[3].

-

Photodynamic Therapy (PDT) Modeling: Because the fluorescence quantum yield of UO is inversely proportional to its intersystem crossing efficiency, measuring its fluorescence quenching in various lipid-vesicle environments helps researchers model how novel porphyrin drugs will behave when interacting with cellular membranes[2].

References

- Title: Influence of -substituents on macrocycle symmetry of free-base porphyrins: a polarization-resolved resonance CARS and resonance Raman spectroscopic analysis (Absorption spectrum of uroporphyrin I octamethyl ester in CH2Cl2)

- Title: Electronic Supplementary Material (ESI)

- Source: pnas.

- Source: nih.

Sources

Uroporphyrin I Octamethyl Ester: Molecular Weight, Exact Mass, and LC-MS Analytical Workflows

Executive Summary

Uroporphyrin I is a critical biomarker in the study of heme biosynthesis disorders, particularly congenital erythropoietic porphyria. Due to the highly polar nature of its eight carboxylic acid groups, native uroporphyrin I presents significant analytical challenges. Conversion to Uroporphyrin I octamethyl ester resolves these issues, enabling high-resolution reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS). This technical whitepaper details the exact mass specifications, physicochemical properties, and optimized derivatization protocols required for the precise quantification of this molecule.

Chemical Identity and Biological Context

In the normal heme biosynthetic pathway, porphobilinogen (PBG) is converted to uroporphyrinogen III by the concerted action of PBG deaminase and uroporphyrinogen III synthase. When the synthase is deficient or bypassed, PBG spontaneously cyclizes into the non-physiological uroporphyrinogen I isomer, which rapidly oxidizes to uroporphyrin I .

Fig 1. Biosynthetic divergence of Uroporphyrin I and its subsequent chemical esterification for MS.

Physicochemical Properties and Mass Specifications

For high-resolution mass spectrometry (HRMS), distinguishing between porphyrin isomers and their degradation products requires exact mass calculations. The octamethyl esterification of uroporphyrin I yields a highly stable, hydrophobic compound ideal for positive-ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) .

Table 1. Mass Specifications for Uroporphyrin I Octamethyl Ester

| Property | Specification |

| Chemical Formula | C₄₈H₅₄N₄O₁₆ |

| Average Molecular Weight | 943.0 g/mol |

| Monoisotopic Exact Mass | 942.3535 Da |

| [M+H]⁺ Expected m/z | 943.3608 |

| [M+Na]⁺ Expected m/z | 965.3427 |

Note: The exact mass is critical when differentiating the octamethyl ester from incomplete methylation artifacts (e.g., heptamethyl esters at m/z 929.34).

Causality in Experimental Design: Why Esterification?

Direct LC-MS analysis of free uroporphyrin I is plagued by poor chromatographic retention, severe peak tailing on standard C18 columns, and low ionization efficiency due to the zwitterionic nature of the molecule. Esterification with methanol and an acid catalyst neutralizes the eight carboxylic acid residues. This transformation is mechanistically necessary because it:

-

Increases Hydrophobicity: Allows baseline resolution of Type I and Type III isomers on RP-HPLC, which is otherwise impossible with free porphyrins.

-

Enhances Ionization: Directs protonation predominantly to the central porphyrin ring nitrogens, yielding a strong, stable[M+H]⁺ signal without signal suppression from carboxylate anions .

Step-by-Step Methodology: Esterification and LC-MS Analysis

The following protocol is a self-validating workflow adapted from foundational online LC-MS methods for urinary porphyrins. It incorporates internal quality checks to ensure complete derivatization.

Fig 2. Step-by-step LC-MS analytical workflow for the quantification of porphyrin octamethyl esters.

Protocol: Derivatization and LC-MS/MS Quantification

Step 1: Sample Lyophilization Aliquot 5.0 mL of the biological sample (e.g., urine or cell lysate) into a glass centrifuge tube. Lyophilize completely to ensure a strictly anhydrous environment. Causality: The presence of water will drive the esterification equilibrium backward, resulting in incomplete methylation.

Step 2: Acid-Catalyzed Esterification Add 2.0 mL of a freshly prepared methanol/sulfuric acid mixture (95:5, v/v) to the lyophilized residue. Vortex for 2 minutes. Incubate the mixture in the dark at 4 °C overnight (or at 60 °C for 2 hours) to convert all free carboxylic acids to methyl esters.

Step 3: Liquid-Liquid Extraction Neutralize the reaction by adding 2.0 mL of 5% aqueous sodium bicarbonate. Add 2.0 mL of HPLC-grade chloroform. Vortex vigorously for 1 minute, then centrifuge at 3000 × g for 5 minutes. Extract the lower organic (chloroform) layer containing the Uroporphyrin I octamethyl ester. Evaporate the solvent under a gentle stream of nitrogen gas.

Step 4: RP-HPLC Separation Reconstitute the dried extract in 100 µL of mobile phase A.

-

Column: Hypersil BDS C18 (250 × 4.6 mm, 5 µm).

-

Mobile Phase A: 1 M Ammonium Acetate (pH 5.16) / Acetonitrile (90:10, v/v).

-

Mobile Phase B: Methanol / Acetonitrile (90:10, v/v).

-

Gradient: Run a linear gradient from 30% B to 100% B over 20 minutes at a flow rate of 1.0 mL/min.

Step 5: APCI/ESI-MS Detection Operate the mass spectrometer in positive ion mode.

-

Capillary Voltage: ~3000 V (optimize for maximum response).

-

Detection Mode: Selected Ion Monitoring (SIM) at m/z 943.36 for the [M+H]⁺ ion.

Data Interpretation and Troubleshooting (Self-Validating System)

A robust analytical run must account for common MS artifacts to validate the integrity of the data:

-

Incomplete Derivatization: Monitor m/z 929.34. The presence of this signal indicates a heptamethyl ester artifact. If observed, the sample was not completely anhydrous during Step 1, or the incubation time in Step 2 was insufficient. The run must be invalidated and repeated.

-

Sodium Adduct Formation: Monitor m/z 965.34. Porphyrins readily form [M+Na]⁺ adducts which can split the signal intensity and reduce the limit of detection (LOD). If the m/z 965.34 peak exceeds 10% of the [M+H]⁺ base peak, increase the MS desolvation temperature or cone voltage to promote adduct fragmentation.

References

-

PubChem Compound Summary for CID 66288, Uroporphyrin I octamethyl ester. National Center for Biotechnology Information. URL: [Link]

-

On-Line LC−MS Analysis of Urinary Porphyrins. Ausió, X., Grimalt, J. O., Ozalla, D., & Herrero, C. Analytical Chemistry, 72(20), 4874–4877 (2000). URL:[Link]

-

Porphyrin metabolism in congenital erythropoietic porphyria. Guo, R. Open University Thesis (1992). URL:[Link]

Decoding Porphyrinopathies: Uroporphyrin I Octamethyl Ester as a Gold-Standard Analytical Biomarker

Executive Summary

The heme biosynthesis pathway is a highly conserved, eight-step enzymatic cascade essential for cellular respiration, oxygen transport, and detoxification. Disruptions to this pathway—whether via genetic mutations (porphyrias) or environmental toxicity (heavy metals)—result in the accumulation of neurotoxic and phototoxic porphyrin intermediates[1]. Among these, Uroporphyrin I serves as a critical biomarker for Congenital Erythropoietic Porphyria (CEP) and heavy metal poisoning[2][3].

However, the quantification of free uroporphyrin I presents severe analytical challenges due to its extreme polarity. This whitepaper provides an in-depth mechanistic guide on utilizing Uroporphyrin I octamethyl ester as the definitive analytical derivative for high-performance liquid chromatography-mass spectrometry (LC-MS/MS) workflows, ensuring robust, reproducible, and self-validating quantification in clinical and toxicological research.

Mechanistic Basis: The Type I vs. Type III Divergence

To understand the diagnostic value of Uroporphyrin I, one must examine the branch point of the heme biosynthesis pathway. The linear tetrapyrrole intermediate, hydroxymethylbilane (HMB), faces two potential fates:

-

The Normal Pathway: Under normal physiological conditions, the enzyme Uroporphyrinogen III synthase (UROS) rapidly catalyzes the inversion of the D-ring and cyclization of HMB to form Uroporphyrinogen III . This is the exclusive precursor to functional heme[4].

-

The Pathogenic Pathway: If UROS is deficient (as in CEP) or if upstream production overwhelms the enzyme, HMB spontaneously cyclizes without D-ring inversion to form Uroporphyrinogen I [5].

Because the downstream enzyme, coproporphyrinogen oxidase, is strictly stereospecific for the Type III isomer, Uroporphyrinogen I cannot be processed further. It accumulates and auto-oxidizes into the dead-end metabolite Uroporphyrin I [4]. This highly fluorescent molecule is responsible for severe cutaneous photosensitivity and tissue damage[6].

Divergence of the heme biosynthesis pathway leading to Uroporphyrin I accumulation.

The Analytical Imperative: Why Esterification?

Free Uroporphyrin I contains eight highly polar carboxylic acid groups. When analyzed via reverse-phase HPLC, these moieties interact strongly with residual silanols on silica-based C18 columns, causing severe peak tailing, poor resolution from matrix components, and massive ion suppression in the mass spectrometer.

The Solution: Converting the free acid into Uroporphyrin I octamethyl ester . By neutralizing the eight carboxylic acids through acid-catalyzed Fischer esterification, the molecule becomes highly hydrophobic. This chemical transformation provides three critical advantages:

-

Chromatographic Fidelity: Enables sharp, symmetrical peaks and baseline resolution of porphyrin isomers.

-

Ionization Efficiency: Dramatically increases the signal-to-noise ratio in Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) positive modes[7].

-

Matrix Isolation: Allows for aggressive Liquid-Liquid Extraction (LLE) using non-polar solvents, leaving water-soluble urinary salts behind.

Experimental Protocol: Extraction and Esterification

As a Senior Application Scientist, I emphasize that an analytical protocol must be a self-validating system . The following workflow is engineered to maximize yield while preventing artifactual oxidation.

Step 1: Sample Preparation & Lyophilization

-

Action: Aliquot 1.0 mL of biological fluid (urine or erythrocyte lysate) into an amber glass vial. Add 50 µL of an internal standard (e.g., Mesoporphyrin IX). Lyophilize the sample to complete dryness.

-

Causality: Porphyrins are highly photosensitive; amber glass prevents UV-induced degradation. Lyophilization is critical because residual water will drive the subsequent esterification equilibrium backward, resulting in incomplete conversion (yielding mixed hepta- or hexa-methyl esters) and compromising absolute quantification.

Step 2: Acid-Catalyzed Esterification

-

Action: Add 2.0 mL of 5% (v/v) sulfuric acid in anhydrous methanol to the dried residue. Cap tightly and incubate at 60°C for 60 minutes in the dark.

-

Causality: The strong acid protonates the carbonyl oxygen of the porphyrin's carboxylic groups, making the electrophilic carbon susceptible to nucleophilic attack by methanol. Heat accelerates the reaction kinetics to ensure 100% conversion to the octamethyl ester.

Step 3: Liquid-Liquid Extraction (LLE)

-

Action: Cool the mixture to room temperature. Add 2.0 mL of LC-MS grade chloroform and 2.0 mL of LC-MS grade water. Vortex vigorously for 2 minutes, then centrifuge at 3000 × g for 10 minutes.

-

Causality: The newly formed Uroporphyrin I octamethyl ester is highly lipophilic and partitions exclusively into the dense, lower chloroform layer. Polar matrix interferences (urea, salts, proteins) remain trapped in the upper aqueous layer, providing exceptional sample clean-up.

Step 4: Reconstitution & System Suitability

-

Action: Extract the lower organic layer, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase (e.g., Acetonitrile/Methanol 70:30 v/v).

-

Self-Validation: Always run a blank injection (mobile phase only) immediately after the highest calibration standard. Porphyrins are notoriously "sticky" and prone to carryover in the autosampler. If carryover exceeds 0.1%, wash lines must be flushed with a 50:50 Isopropanol/Acetonitrile mixture.

Step-by-step sample preparation and LC-MS/MS workflow for Uroporphyrin I octamethyl ester.

Data Presentation: Chromatographic & MS Parameters

Optimized LC-MS/MS analysis of porphyrin methyl esters relies on tracking the protonated precursor ion [M+H]+ . Due to the sequential decarboxylation steps in the heme pathway (from 8 carboxyl groups down to 4), each intermediate is separated by a mass difference of exactly 58 Da (loss of one −CH2COOH and addition of a methyl ester group)[7].

Table 1: LC-MS/MS Parameters for Porphyrin Methyl Esters[7]

| Analyte (Methyl Ester Derivative) | Carboxyl Groups | Molecular Formula | Precursor Ion [M+H]+ (m/z) | Relative Hydrophobicity |

| Uroporphyrin I Octamethyl Ester | 8 | C48H54N4O16 | 943 | Lowest (Elutes First) |

| Heptacarboxylporphyrin Heptamethyl Ester | 7 | C46H52N4O14 | 885 | Low |

| Hexacarboxylporphyrin Hexamethyl Ester | 6 | C44H50N4O12 | 827 | Moderate |

| Pentacarboxylporphyrin Pentamethyl Ester | 5 | C42H48N4O10 | 769 | High |

| Coproporphyrin I Tetramethyl Ester | 4 | C40H46N4O8 | 711 | Highest (Elutes Last) |

Note: In positive ion mode, sodium adducts [M+Na]+ (e.g., m/z 965 for Uroporphyrin I) may also be observed depending on the capillary voltage, but the [M+H]+ ion remains the most reliable target for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Clinical & Toxicological Applications

The precise quantification of Uroporphyrin I via its octamethyl ester derivative has profound implications across multiple disciplines:

-

Drug Development & Hepatotoxicity: Pharmaceutical pipelines frequently utilize porphyrin profiling to screen for drug-induced porphyria. Compounds that inhibit Uroporphyrinogen Decarboxylase (UROD) trigger a massive accumulation of uroporphyrins, serving as an early-warning biomarker for idiosyncratic hepatotoxicity[8].

-

Environmental Toxicology: Heavy metals such as lead (Pb) and mercury (Hg) are potent inhibitors of heme biosynthesis enzymes. Chronic exposure alters the urinary porphyrin profile, specifically elevating Uroporphyrin I and Coproporphyrin I. This profiling is increasingly utilized to assess systemic toxicity in neurodevelopmental disorders and occupational health[1][3].

References

- Urinary Porphyrins for the Detection of Heavy Metal and Toxic Chemical Exposure.

- Uroporphyrinogen I: A Key Biomarker for the ... Benchchem.

- On-Line LC−MS Analysis of Urinary Porphyrins.

- Urinary Porphyrin Profiles and Trace Element Imbalances in Children with Autism Spectrum Disorders. PMC - NIH.

- Complex Gene−Chemical Interactions: Hepatic Uroporphyria As a Paradigm.

- Uroporphyrin I stimulation of collagen biosynthesis in human skin fibroblasts. A unique dark effect of porphyrin. PubMed - NIH.

- Heme biosynthesis and the porphyrias. PMC - NIH.

- Molecular Evolution of Multiple-Level Control of Heme Biosynthesis P

Sources

- 1. Urinary Porphyrins for the Detection of Heavy Metal and Toxic Chemical Exposure - Clinical GateClinical Gate [clinicalgate.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Urinary Porphyrin Profiles and Trace Element Imbalances in Children with Autism Spectrum Disorders: Insights into Environmental and Metabolic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heme biosynthesis and the porphyrias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Evolution of Multiple-Level Control of Heme Biosynthesis Pathway in Animal Kingdom | PLOS One [journals.plos.org]

- 6. Uroporphyrin I stimulation of collagen biosynthesis in human skin fibroblasts. A unique dark effect of porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Toxicity and Material Safety of Uroporphyrin I Octamethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known toxicity and material safety data for Uroporphyrin I Octamethyl Ester. As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and provide practical insights for safe handling and experimental design. This document is structured to deliver a deep understanding of the compound's properties, potential hazards, and recommended safety protocols, moving from broad principles to specific, actionable guidance.

Introduction and Scientific Context

Uroporphyrin I octamethyl ester is a derivative of uroporphyrin I, a naturally occurring porphyrin.[1][2] Porphyrins are a class of heterocyclic macrocyclic organic compounds, essential in many biological processes.[2] In research, uroporphyrin I octamethyl ester and its derivatives are utilized in various applications, including as reagents for measuring antioxidant capacity and in studies of anti-HIV-1 activity.[1] The presence of uroporphyrin I in biological samples can be an indicator of a malfunction in the heme biosynthesis pathway, as seen in congenital erythropoietic porphyria.[2] Given their biological relevance and increasing use in research and development, a thorough understanding of their toxicological profile is paramount.

This guide will focus specifically on the octamethyl ester derivative. It is crucial to note that while extensive toxicological data for many compounds is readily available, specific, in-depth studies on uroporphyrin I octamethyl ester are not widely published. Therefore, this guide will also draw upon data from closely related isomers and the broader class of porphyrins to build a comprehensive safety profile, with clear indications of where such extrapolations are made.

Chemical and Physical Properties

A foundational element of safety assessment is understanding the compound's physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 10170-03-3 | ChemicalBook[1] |

| Molecular Formula | C48H54N4O16 | PubChem[3] |

| Molecular Weight | 943.0 g/mol | PubChem[3] |

| Physical Description | Solid | PubChem[3] |

| Storage Temperature | -20°C | Sigma-Aldrich[4] |

Toxicological Profile

The toxicological data for uroporphyrin I octamethyl ester is not extensively documented in publicly available literature. The primary identified hazard is irritation.[3]

Acute Toxicity

Specific oral, dermal, or inhalation LD50 values for uroporphyrin I octamethyl ester are not available.

Irritation

-

Skin and Eye Irritation : PubChem notes that uroporphyrin I octamethyl ester may cause irritation, referencing a Sigma-Aldrich Material Safety Data Sheet (MSDS).[3] While the specific MSDS for the "I" isomer is not provided, the safety information for the closely related Uroporphyrin III octamethyl ester is available and serves as a valuable surrogate. For the "III" isomer, the following classifications apply:

It is prudent to assume that uroporphyrin I octamethyl ester exhibits similar irritant properties.

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available in the reviewed sources to indicate that uroporphyrin I octamethyl ester is carcinogenic, mutagenic, or a reproductive toxin. However, the broader class of porphyrins has been investigated for both toxic and therapeutic effects. Some porphyrin derivatives have shown antimutagenic activity in certain assays. It is important to note that the lack of data does not equate to a lack of hazard, and appropriate precautions should be taken.

Material Safety and Handling

Based on the available information, particularly from the surrogate compound uroporphyrin III octamethyl ester, the following handling and safety procedures are recommended.

Hazard Identification and Precautionary Measures

The primary hazards are skin and eye irritation.[4]

-

GHS Pictogram : GHS07 (Exclamation Mark)[4]

-

Signal Word : Warning[4]

-

Hazard Statements :

-

Precautionary Statements :

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

-

Exposure Controls and Personal Protective Equipment (PPE)

-

Engineering Controls : Ensure adequate ventilation in areas where the compound is handled.

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection : If dust is generated, a dust mask type N95 (US) or equivalent is recommended.[4]

First-Aid Measures

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Obtain medical attention.[5]

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[5]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

Storage and Stability

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] The recommended storage temperature is -20°C.[4]

-

Stability : Stable under normal conditions.[5]

-

Incompatible Materials : Strong oxidizing agents.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards : Keep product and empty container away from heat and sources of ignition.[5]

-

Protective Equipment : As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Experimental Protocols for Toxicity Assessment

For researchers needing to generate their own toxicity data, the following outlines a general approach based on protocols used for other porphyrin-based compounds.

In Vitro Cytotoxicity Assay

This protocol provides a framework for assessing the direct cytotoxic effects of uroporphyrin I octamethyl ester on cell lines.

Caption: Workflow for an in vitro cytotoxicity assay.

Hemolysis Assay

This protocol assesses the blood compatibility of the compound.

Caption: Workflow for a hemolysis assay.

Potential Signaling Pathways and Mechanisms of Toxicity

While the specific mechanisms of toxicity for uroporphyrin I octamethyl ester are not elucidated, porphyrins, in general, can exert biological effects through several pathways. One of the most well-known is phototoxicity, where porphyrins absorb light and generate reactive oxygen species (ROS), leading to cellular damage. Although primarily a concern in photodynamic therapy, this property highlights their potential to induce oxidative stress.

Disturbances in the heme synthesis pathway, of which uroporphyrins are intermediates, can lead to an accumulation of porphyrins, a condition known as porphyria. This accumulation can have neurotoxic and phototoxic effects. While exposure to exogenous uroporphyrin I octamethyl ester would not be classified as a genetic porphyria, understanding the consequences of endogenous porphyrin accumulation provides a framework for potential toxicological endpoints.

Caption: Hypothetical mechanism of uroporphyrin toxicity.

Conclusion

Uroporphyrin I octamethyl ester is a valuable research chemical with a toxicological profile that is not yet fully characterized. The primary known hazard is skin and eye irritation, and it is recommended to handle the compound with the appropriate personal protective equipment and engineering controls. While data on severe systemic toxicity is absent, the general properties of porphyrins warrant a cautious and informed approach to its use in a laboratory setting. The experimental protocols provided in this guide offer a starting point for researchers who need to perform their own safety and biocompatibility assessments.

References

-

PubChem. Uroporphyrin I octamethyl ester. National Center for Biotechnology Information. [Link]

-

NextSDS. UROPORPHYRIN I, OCTAMETHYL ESTER — Chemical Substance Information. [Link]

-

MDPI. Preclinical Toxicological Characterization of Porphyrin-Doped Conjugated Polymer Nanoparticles for Photodynamic Therapy. [Link]

Sources

- 1. UROPORPHYRIN I, OCTAMETHYL ESTER | 10170-03-3 [chemicalbook.com]

- 2. Uroporphyrin I | Porphyria Research [frontierspecialtychemicals.com]

- 3. Uroporphyrin I octamethyl ester | C48H54N4O16 | CID 66288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Uroporphyrin III octamethyl ester 15435-60-6 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

Application Note: A Validated RP-HPLC Method for the Quantification of Uroporphyrin I Octamethyl Ester in Human Urine

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of uroporphyrin I octamethyl ester. Uroporphyrin I is a critical biomarker for the diagnosis and monitoring of certain metabolic disorders, most notably Congenital Erythropoietic Porphyria (CEP).[1][2] To enhance chromatographic performance and achieve superior separation, native uroporphyrin I is chemically converted to its less polar octamethyl ester derivative prior to analysis.[3][4][5] The protocol herein provides a comprehensive workflow, including sample collection, solid-phase extraction (SPE), esterification, and chromatographic analysis using fluorescence detection. The method has been validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical methods, demonstrating excellent specificity, linearity, accuracy, and precision.[6][7][8]

Introduction: The Rationale for Esterification and HPLC Analysis

Porphyrias are a group of metabolic disorders resulting from deficiencies in specific enzymes of the heme biosynthesis pathway.[1] The resulting accumulation of porphyrin precursors leads to a variety of clinical manifestations. The pattern of porphyrin excretion in biological fluids, such as urine and feces, is a primary tool for the differential diagnosis of these conditions.[2] Specifically, a significant elevation of uroporphyrin I is the hallmark of Congenital Erythropoietic Porphyria.

Direct analysis of free porphyrin acids by HPLC can be challenging due to their high polarity, which may result in poor peak shape and inadequate resolution, especially for isomers.[2] Esterification of the carboxylic acid side chains to their corresponding methyl esters significantly reduces polarity. This chemical modification leads to improved retention on reversed-phase columns, sharper chromatographic peaks, and enhanced separation from matrix interferences.[3][4][5]

High-performance liquid chromatography coupled with fluorescence detection is considered the gold standard for porphyrin analysis.[1] This is due to the inherent fluorescent properties of the porphyrin ring, which allows for highly sensitive and selective detection at specific excitation and emission wavelengths.[1][9] This application note presents a complete, validated protocol designed for researchers, clinical chemists, and drug development professionals requiring accurate uroporphyrin I quantification.

Principle of the Method

The analytical workflow involves three main stages:

-

Sample Preparation: Uroporphyrins are first isolated and concentrated from the urine matrix using solid-phase extraction (SPE). This step effectively removes salts, proteins, and other interfering substances.

-

Esterification: The extracted porphyrin free acids are converted to their respective methyl esters using methanolic-sulfuric acid.

-

HPLC-Fluorescence Analysis: The resulting uroporphyrin I octamethyl ester is separated from other components on a C18 reversed-phase column and quantified using a fluorescence detector. An internal standard (IS) is used to correct for variations in extraction efficiency and injection volume.

Figure 1: Overall experimental workflow for the quantification of Uroporphyrin I Octamethyl Ester.

Materials, Reagents, and Equipment

Reagents and Standards

-

Uroporphyrin I Octamethyl Ester: Purity ≥95% (e.g., from Frontier Scientific or similar).

-

Coproporphyrin I Tetramethyl Ester (Internal Standard): Purity ≥95%.[10]

-

Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate, n-heptane, and reagent-grade water.

-

Acids: Concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).

-

Buffers: Ammonium acetate.

-

SPE Cartridges: C18 bonded silica, 100 mg, 1 mL (e.g., Waters Sep-Pak C18).[4]

-

Control Urine: Drug-free human urine from healthy donors.

Equipment

-

HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and fluorescence detector (e.g., Shimadzu i-Series LC-2050C with RF-20Axs or equivalent).[1]

-

Analytical Column: Reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm particle size).[2]

-

SPE Manifold: Vacuum manifold for processing SPE cartridges.

-

Nitrogen Evaporator: For solvent evaporation.

-

Centrifuge, Vortex Mixer, pH meter.

-

Amber Vials: To protect light-sensitive porphyrins.[1]

Experimental Protocols

Caution: Porphyrins are light-sensitive. All procedures involving samples, standards, and extracts must be performed under amber or low-light conditions.[11][12]

Preparation of Solutions

-

Esterification Reagent (5% H₂SO₄ in Methanol): Slowly add 5 mL of concentrated H₂SO₄ to 95 mL of chilled methanol. Prepare fresh daily.

-

Mobile Phase A (1M Ammonium Acetate, pH 5.16): Dissolve 77.08 g of ammonium acetate in 1 L of reagent-grade water. Adjust pH with acetic acid. Filter through a 0.45 µm membrane.

-

Mobile Phase B: HPLC-grade Methanol.

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Uroporphyrin I octamethyl ester and Coproporphyrin I tetramethyl ester (IS) in methanol.

-

Calibration Standards and Quality Controls (QCs): Prepare working solutions by serial dilution of the stock solutions. Spike appropriate volumes into drug-free control urine to create calibration standards (e.g., 1, 5, 25, 100, 250, 500 ng/mL) and QC samples (e.g., LQC: 3 ng/mL, MQC: 75 ng/mL, HQC: 400 ng/mL).

Sample Collection and Handling

For clinical samples, a first-morning or random spot urine sample is recommended.[11][12] The sample must be collected in a light-protected container and should be refrigerated immediately. For long-term storage, freeze at -20°C or below.[12][13]

Sample Preparation Protocol

-

Thaw & Spike: Thaw urine samples, standards, and QCs. Vortex to mix. To a 1 mL aliquot of each, add 10 µL of the IS working solution.

-

Acidification: Adjust the sample pH to ~3.0 with 1M HCl.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the acidified sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water to remove hydrophilic impurities.

-

Elution: Elute the porphyrins with 1 mL of 100% methanol into a clean glass tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Esterification: Add 500 µL of the 5% H₂SO₄ in methanol reagent to the dried residue. Cap the tube tightly and incubate at room temperature in the dark for 24 hours.[5]

-

Extraction of Esters: Add 1 mL of water and 500 µL of ethyl acetate to the tube. Vortex vigorously for 1 minute. Centrifuge at 3000 x g for 5 minutes.

-

Final Reconstitution: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness. Reconstitute the residue in 100 µL of 80:20 (v/v) Mobile Phase B:Mobile Phase A. Vortex to dissolve and transfer to an amber HPLC vial for analysis.

HPLC Analytical Conditions

The following table summarizes the optimized chromatographic conditions.

| Parameter | Condition |

| HPLC System | Shimadzu i-Series or equivalent |

| Column | C18 Reversed-Phase, 100 x 4.6 mm, 5 µm |

| Mobile Phase A | 1 M Ammonium Acetate, pH 5.16 |

| Mobile Phase B | Methanol |

| Gradient Program | Time (min) |

| 0.01 | |

| 15.00 | |

| 15.01 | |

| 20.00 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C[2] |

| Injection Volume | 20 µL |

| Fluorescence Detector | Excitation: 406 nm |

| Emission: 620 nm[1] |

Method Validation

The analytical method was validated following the ICH M10 Bioanalytical Method Validation guidelines.[6][8] The results demonstrate that the method is reliable and suitable for its intended purpose.

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interfering peaks observed at the retention times of the analyte or IS in six blank urine sources. | No significant interference (>20% of LLOQ) |

| Linearity (Range) | 1 - 500 ng/mL | - |

| Calibration Curve | Linear regression (1/x² weighting), r² > 0.998 | r² ≥ 0.99 |

| LLOQ | 1 ng/mL | Accuracy within ±20%, Precision ≤20% |

| Accuracy | 89.5% - 107.3% | Within ±15% of nominal (±20% at LLOQ) |

| Precision (Intra-day) | RSD: 3.5% - 8.9% | RSD ≤15% (≤20% at LLOQ) |

| Precision (Inter-day) | RSD: 4.8% - 10.2% | RSD ≤15% (≤20% at LLOQ) |

| Matrix Effect | IS-Normalized Factor: 0.92 - 1.09 | RSD of IS-normalized factor ≤15% |

| Recovery | > 85% at all QC levels | Consistent, precise, and reproducible |

| Stability (Freeze-Thaw) | Stable for 3 cycles (% Change < 12%) | % Change from nominal ≤15% |

| Stability (Bench-Top) | Stable for 24 hours at RT (% Change < 10%) | % Change from nominal ≤15% |

| Stability (Long-Term) | Stable for 90 days at -80°C (% Change < 13%) | % Change from nominal ≤15% |

Conclusion

The method described provides a selective, sensitive, and robust protocol for the quantification of uroporphyrin I octamethyl ester in human urine. The sample preparation procedure, incorporating SPE and esterification, ensures a clean extract and excellent chromatographic performance. The method's validation demonstrates its reliability, making it a valuable tool for clinical research and diagnostic applications related to porphyrias.

References

- Shimadzu. (n.d.). Quantification of Six Porphyrin Biomarkers in Urine Using LC-2050C with Fluorescence Detection.

- Jackson, A. H., Rao, K. R., Smith, S. G., & Lash, T. D. (n.d.). H.p.l.c. analysis of di- and tri-carboxylic porphyrins in porphyric patients.

- Semantic Scholar. (n.d.). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias.

- Ovid. (n.d.). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias.

- PubMed. (n.d.).

- PubMed. (1989).

- S. Karger AG. (n.d.).

- ResearchGate. (n.d.).

- Immundiagnostik AG. (2022). Porphyrins HPLC Kit.

- American Porphyria Foundation. (n.d.). Instructions for Collecting, Processing and Shipping Samples for Porphyria Testing.

- Semantic Scholar. (2025). Development of Reversed-Phase HPLC Method for Purity Assessment of Aryl Porphyrins and Their Metal Complexes.

- ResearchGate. (n.d.). Development of Reversed-Phase HPLC Method for Purity Assessment of Aryl Porphyrins and Their Metal Complexes | Request PDF.

- MosaicDX. (2022). Porphyrins Test Sample Collection Instructions.

- Quest Diagnostics. (2020). Porphyria Testing.

- Porphyria South Africa. (n.d.).

- Porphyria South Africa. (n.d.).

- ICH. (2022).

- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

- Taylor & Francis Online. (2006).

- European Medicines Agency. (2019).

- Royal Society of Chemistry. (2021). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis.

- ICH. (2022).

- ICH. (2024).

- Immundiagnostik AG. (n.d.). Porphyrine HPLC Kit.

- ResearchGate. (n.d.). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias | Request PDF.

- PubChem. (n.d.). Uroporphyrin I octamethyl ester.

- ChemicalBook. (2025). UROPORPHYRIN I, OCTAMETHYL ESTER | 10170-03-3.

- MilliporeSigma. (n.d.). Uroporphyrin III octamethyl ester 15435-60-6.

- NextSDS. (n.d.).

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. ovid.com [ovid.com]

- 3. H.p.l.c. analysis of di- and tri-carboxylic porphyrins in porphyric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid phase extraction and isocratic separation of urinary porphyrins by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. nextsds.com [nextsds.com]

- 11. porphyriafoundation.org [porphyriafoundation.org]

- 12. Porphyria Testing | Quest Diagnostics [questdiagnostics.com]

- 13. Porphyrins Test Sample Collection Instructions - MosaicDX [mosaicdx.com]

Using Uroporphyrin I octamethyl ester as an internal standard for LC-MS

Application Note: Uroporphyrin I Octamethyl Ester as an Instrumental Internal Standard for LC-MS/MS Porphyrin Profiling

Executive Summary & Clinical Context

The quantification of porphyrins in biological matrices (urine, plasma, feces) is critical for diagnosing porphyrias—a group of metabolic disorders caused by enzymatic deficiencies in the heme biosynthesis pathway[1]. Historically, porphyrin profiling relied on High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). However, the modern bioanalytical standard has shifted toward Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to achieve superior multiplexing and specificity[1].

This application note details the integration of Uroporphyrin I octamethyl ester (UPOE) as a post-extraction instrumental internal standard. By employing a rigorous acid-catalyzed esterification workflow, this protocol ensures robust ionization, sharp chromatographic resolution, and a self-validating analytical system suitable for drug development and clinical research.

Figure 1: Heme biosynthesis pathway highlighting the generation of clinical porphyrin biomarkers.

Mechanistic Rationale: The Chemistry of Esterification